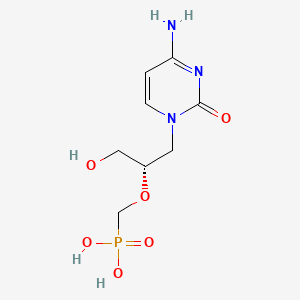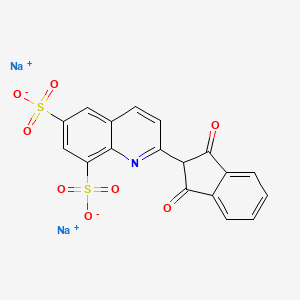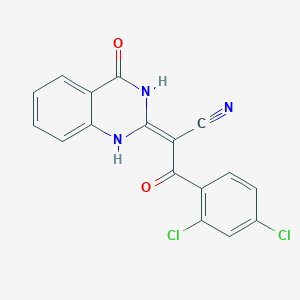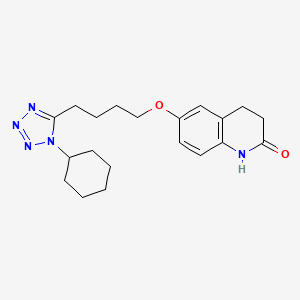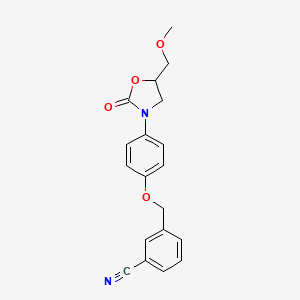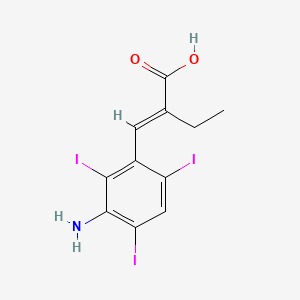
シチコリン
概要
説明
- それは、肝臓治療 に使用されます。
- ヒドロキシルラジカルスカベンジャーとして、低体温症 の文脈でも研究されています .
シチオロン: は、アミノ酸の誘導体です。
科学的研究の応用
- Citiolone has potential applications in various fields:
Chemistry: Limited information exists regarding its chemical applications.
Biology: Further research is needed to explore its biological effects.
Medicine: Its use in liver therapy suggests hepatoprotective properties.
Industry: Industrial applications are not well-established.
作用機序
- シチオロンがその効果を発揮する正確なメカニズムは不明のままです。
- 関与する分子標的と経路は、さらなる調査が必要です。
類似の化合物との比較
- 残念ながら、シチオロンを他の化合物と比較するための十分なデータがありません。
- 類似の化合物は明示的にリストされていません。
Safety and Hazards
Safety data suggests that dust formation should be avoided and that breathing mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .
生化学分析
Biochemical Properties
Citiolone plays a crucial role in biochemical reactions due to its structural characteristics, which allow it to interact with specific molecules. It acts as a potent antioxidant, reducing oxidative stress and inflammation. Citiolone interacts with enzymes such as glutathione synthetase, promoting the synthesis of glutathione, an essential molecule for detoxification processes . Additionally, Citiolone interacts with proteins involved in liver cell regeneration and repair, enhancing liver function and reducing symptoms of liver cirrhosis .
Cellular Effects
Citiolone has significant effects on various types of cells and cellular processes. In liver cells, it reduces oxidative stress and inflammation, protecting the cells from further damage . Citiolone also promotes liver cell regeneration and repair, improving liver function . In neuronal cells, Citiolone acts as a hydroxyl free radical scavenger, protecting cells from oxidative damage . It influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects.
Molecular Mechanism
At the molecular level, Citiolone exerts its effects through several mechanisms. It binds to and activates enzymes involved in the synthesis of glutathione, enhancing detoxification processes . Citiolone also inhibits the activity of enzymes that generate reactive oxygen species, reducing oxidative stress . Additionally, it modulates gene expression by influencing transcription factors and signaling pathways, promoting cell survival and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Citiolone change over time. It has been observed that Citiolone remains stable under various conditions, maintaining its antioxidant properties . Over extended periods, Citiolone continues to promote liver cell regeneration and repair, demonstrating long-term benefits in in vitro and in vivo studies . Its stability and efficacy may decrease under extreme conditions, such as high temperatures or prolonged exposure to light.
Dosage Effects in Animal Models
The effects of Citiolone vary with different dosages in animal models. At low doses, Citiolone exhibits significant antioxidant and protective effects on liver and neuronal cells . At high doses, it may cause adverse effects, such as toxicity and oxidative stress . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Citiolone is involved in several metabolic pathways, including the synthesis of glutathione and other essential molecules . It interacts with enzymes such as glutathione synthetase and cysteine dioxygenase, influencing metabolic flux and metabolite levels . Citiolone also affects the metabolism of sulfur-containing compounds, contributing to its antioxidant properties .
Transport and Distribution
Within cells and tissues, Citiolone is transported and distributed through specific transporters and binding proteins . It accumulates in the liver, where it exerts its therapeutic effects . Citiolone’s distribution is influenced by its interactions with cellular transporters, which facilitate its uptake and localization within target cells .
Subcellular Localization
Citiolone’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in detoxification and antioxidant processes . Citiolone may also be directed to specific compartments or organelles through targeting signals or post-translational modifications, enhancing its efficacy .
準備方法
- 残念ながら、シチオロンの具体的な合成経路と反応条件は広く文書化されていません。
- それは、肝臓治療 に使用できます。
化学反応の分析
- シチオロンが受ける反応の正確なタイプは、広く報告されていません。
- 一般的な試薬と条件は不明のままです。
- その反応から生じる主要な生成物は、十分に文書化されていません。
科学研究への応用
- シチオロンは、さまざまな分野で潜在的な用途があります:
化学: その化学的用途に関する情報は限られています。
生物学: その生物学的効果を探求するには、さらなる研究が必要です。
医学: 肝臓治療におけるその使用は、肝保護効果を示唆しています。
産業: 産業用途は確立されていません。
類似化合物との比較
- Unfortunately, there is insufficient data to compare Citiolone with other compounds.
- Similar compounds are not explicitly listed.
特性
IUPAC Name |
N-(2-oxothiolan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFJZTXWLKPZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCSC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045888 | |
| Record name | Citiolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-16-0, 17896-21-8 | |
| Record name | Citiolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citiolone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citiolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | citiolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | citiolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(tetrahydro-2-oxo-3-thienyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Citiolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-N-(tetrahydro-2-oxothien-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(tetrahydro-2-oxothienyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITIOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70JKL15MUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


